benzyl N-(3,3-dimethoxycyclobutyl)carbamate
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Overview
Description
Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 3,3-dimethoxycyclobutyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3,3-dimethoxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-dimethoxycyclobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,3-dimethoxycyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution at the benzyl group.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-(3,3-dimethoxycyclobutyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool in the study of biological pathways.
Mechanism of Action
The mechanism of action of benzyl N-(3,3-dimethoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3,3-dimethoxycyclobutyl)carbamate
- Benzyl N-(3,3-dimethoxycyclopropyl)carbamate
- Benzyl N-(3,3-dimethoxycyclopentyl)carbamate
Uniqueness
This compound is unique due to its 3,3-dimethoxycyclobutyl moiety, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, stability, and interaction with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
benzyl N-(3,3-dimethoxycyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(18-2)8-12(9-14)15-13(16)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZLOANUGIJCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)NC(=O)OCC2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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